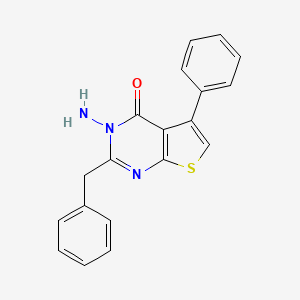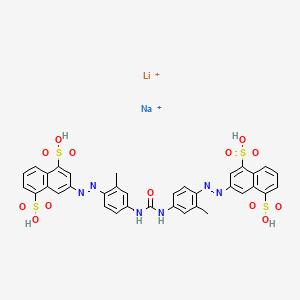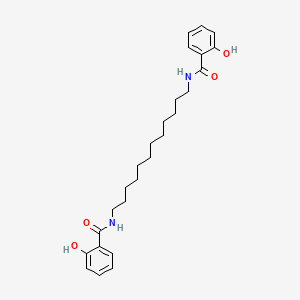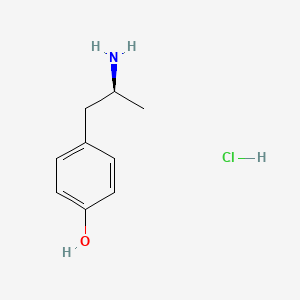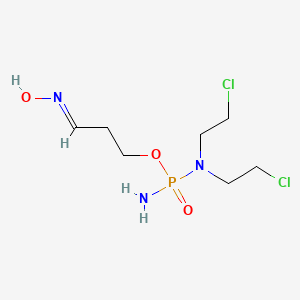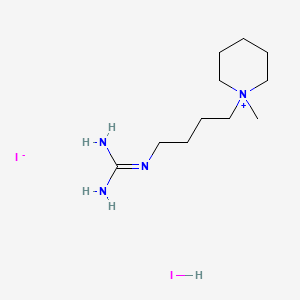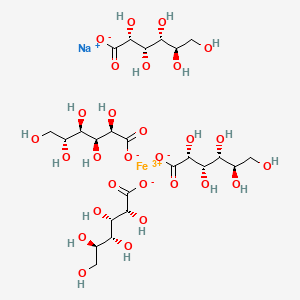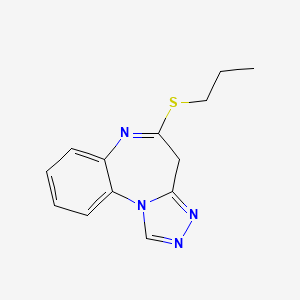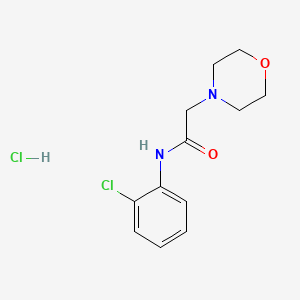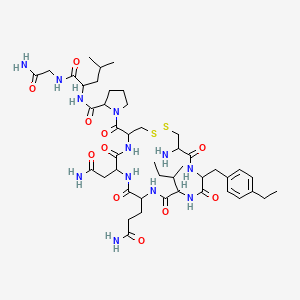![molecular formula C19H20N4O4 B12723831 4-nitro-N'-[4-(piperidine-1-carbonyl)phenyl]benzohydrazide CAS No. 109358-65-8](/img/structure/B12723831.png)
4-nitro-N'-[4-(piperidine-1-carbonyl)phenyl]benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-nitro-N’-[4-(piperidine-1-carbonyl)phenyl]benzohydrazide is a complex organic compound with the molecular formula C23H23N3O4 and a molecular weight of 405.457 g/mol . This compound is characterized by the presence of a nitro group, a piperidine ring, and a benzohydrazide moiety, making it a unique and versatile molecule in the field of organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-N’-[4-(piperidine-1-carbonyl)phenyl]benzohydrazide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Acylation: The formation of an amide bond between a piperidine derivative and a benzoyl chloride.
Hydrazide Formation: The reaction of the acylated product with hydrazine to form the benzohydrazide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Análisis De Reacciones Químicas
Types of Reactions
4-nitro-N’-[4-(piperidine-1-carbonyl)phenyl]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperidine ring can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Reagents like alkyl halides and aryl halides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups to the piperidine ring .
Aplicaciones Científicas De Investigación
4-nitro-N’-[4-(piperidine-1-carbonyl)phenyl]benzohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-nitro-N’-[4-(piperidine-1-carbonyl)phenyl]benzohydrazide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The piperidine ring and benzohydrazide moiety can also interact with various enzymes and receptors, modulating their activity and leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
4-nitro-N’-[4-(piperidine-1-carbonyl)phenyl]benzamide: Similar structure but lacks the hydrazide moiety.
4-nitro-N’-[4-(piperidine-1-carbonyl)phenyl]benzoic acid: Contains a carboxylic acid group instead of the hydrazide moiety.
Uniqueness
4-nitro-N’-[4-(piperidine-1-carbonyl)phenyl]benzohydrazide is unique due to the presence of both the nitro group and the benzohydrazide moiety, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
109358-65-8 |
|---|---|
Fórmula molecular |
C19H20N4O4 |
Peso molecular |
368.4 g/mol |
Nombre IUPAC |
4-nitro-N'-[4-(piperidine-1-carbonyl)phenyl]benzohydrazide |
InChI |
InChI=1S/C19H20N4O4/c24-18(14-6-10-17(11-7-14)23(26)27)21-20-16-8-4-15(5-9-16)19(25)22-12-2-1-3-13-22/h4-11,20H,1-3,12-13H2,(H,21,24) |
Clave InChI |
LYTDYEYGPHENOG-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)NNC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



